N-Isopropyl-3,5-dimethylaniline
Overview
Description
N-Isopropyl-3,5-dimethylaniline (NPDM) is an organic compound with a molecular formula of C9H15N. It is a colorless, flammable liquid with an aromatic odor. NPDM is commonly used as a precursor in the production of pharmaceuticals and chemicals, as well as in the manufacture of dyes and pigments. It is also used as a solvent in the production of rubber, plastics, and resins.
Scientific Research Applications
Frustrated Lewis Pair Behavior
N-Isopropyl-3,5-dimethylaniline exhibits interesting behavior when reacted with the Lewis acid B(C6F5)3. This reaction forms adducts significant in the study of frustrated Lewis pairs, a concept relevant in organometallic chemistry and catalysis. The specific adducts formed have been studied for their unique structural and reactive properties (Voss et al., 2012).
DNA Adduct Formation
This compound has been studied for its role in forming DNA adducts. Investigations on its N-hydroxylated metabolite show significant interactions with DNA, leading to the formation of various DNA adducts. These studies are crucial in understanding the mutagenic and potential carcinogenic properties of such compounds (Cui et al., 2007).
Supercritical Fluid Chromatography
The substance has been used in the development of analytical methods for supercritical fluid chromatography. This technique helps in identifying environmental exposures to specific isomers of dimethylanilines, contributing to understanding exposure-health outcome relationships (Strife et al., 2009).
Kinetics of Alkylation
Studies on the alkylation of analog compounds with isopropyl alcohol in sulfuric acid provide insights into the kinetics of reactions involving this compound. These findings are significant in the field of organic synthesis and reaction mechanism analysis (Okhrimenko et al., 1984).
Ultraviolet Relaxation Dynamics
Research on the ultraviolet relaxation dynamics of this compound contributes to the understanding of non-adiabatic relaxation dynamics in organic molecules. This is crucial in photochemistry and photophysics, impacting solar energy conversion and photochemical reaction mechanisms (Thompson et al., 2015).
Intracellular ROS Generation
Studies on the generation of reactive oxygen species (ROS) by 3,5-dimethylaminophenol, a derivative of this compound, provide insights into molecular mechanisms that might lead to cancer. This research is pivotal in understanding the cellular and molecular biology of cancer and the role of environmental pollutants in oncogenesis (Chao et al., 2014).
Genotoxicity in Mammalian Cells
The role of this compound and its derivatives in genotoxicity has been explored in mammalian cells. Understanding the mechanism of action of these compounds is critical in toxicology and cancer research (Chao et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-Isopropyl-3,5-dimethylaniline, also known as 3,5-dimethyl-N-(propan-2-yl)aniline, is a complex organic compound. Similar compounds, such as aniline derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of this compound involves its interaction with its targets. It’s suggested that aniline derivatives undergo ultrafast H-atom loss upon absorption of an ultraviolet photon . Both N-methyl aniline and 3,5-dimethyl aniline show altered H-atom loss behavior compared to aniline .
Biochemical Pathways
For instance, they can undergo nitrosation, a process that provides a useful test for distinguishing primary, secondary, and tertiary amines .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The plasma concentrations of aniline and its dimethyl derivatives after single oral doses were found to be rapidly eliminated compared to other derivatives . The primary acetylated metabolites of aniline; 2,4-dimethylaniline; and 3,5-dimethylaniline were more extensively formed than those of other derivatives .
properties
IUPAC Name |
3,5-dimethyl-N-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)12-11-6-9(3)5-10(4)7-11/h5-8,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJBVFMQPRKIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.